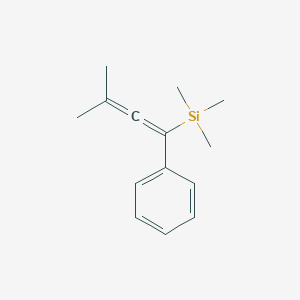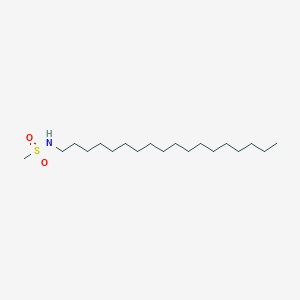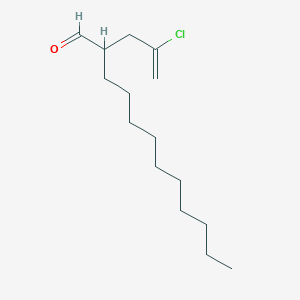
2-(2-Chloroprop-2-EN-1-YL)dodecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroprop-2-en-1-yl)dodecanal is an organic compound with the molecular formula C15H27ClO. It is a type of aldehyde that features a chlorinated allyl group attached to a dodecanal backbone.
Métodos De Preparación
The synthesis of 2-(2-Chloroprop-2-en-1-yl)dodecanal can be achieved through several synthetic routes. One common method involves the reaction of dodecanal with 2-chloropropene in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a Lewis acid catalyst like aluminum chloride. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications .
Análisis De Reacciones Químicas
2-(2-Chloroprop-2-en-1-yl)dodecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Aplicaciones Científicas De Investigación
2-(2-Chloroprop-2-en-1-yl)dodecanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and chlorinated compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants
Mecanismo De Acción
The mechanism by which 2-(2-Chloroprop-2-en-1-yl)dodecanal exerts its effects depends on the specific reaction or application. In chemical reactions, the aldehyde group acts as an electrophile, while the chlorinated allyl group can participate in nucleophilic substitution reactions. The molecular targets and pathways involved vary depending on the specific context, such as enzyme-catalyzed reactions in biological systems or catalytic processes in industrial applications .
Comparación Con Compuestos Similares
2-(2-Chloroprop-2-en-1-yl)dodecanal can be compared with other similar compounds, such as:
2-(2-Chloroprop-2-en-1-yl)aniline: Similar in structure but contains an aniline group instead of an aldehyde group.
2-(2-Chloroprop-2-en-1-yl)-2-methylaniline: Contains a methyl-substituted aniline group.
2-(2-Chloroprop-2-en-1-yl)-2-methoxyaniline: Contains a methoxy-substituted aniline group.
The uniqueness of this compound lies in its aldehyde functionality, which allows for a different range of chemical reactions and applications compared to its aniline-based counterparts .
Propiedades
Número CAS |
54814-10-7 |
|---|---|
Fórmula molecular |
C15H27ClO |
Peso molecular |
258.83 g/mol |
Nombre IUPAC |
2-(2-chloroprop-2-enyl)dodecanal |
InChI |
InChI=1S/C15H27ClO/c1-3-4-5-6-7-8-9-10-11-15(13-17)12-14(2)16/h13,15H,2-12H2,1H3 |
Clave InChI |
PXMBKFPATWLPBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CC(=C)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


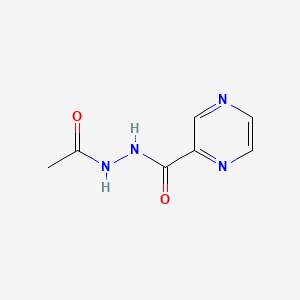
![Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B14640435.png)


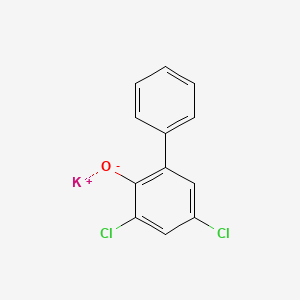
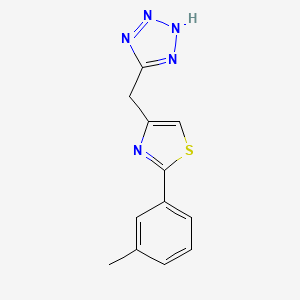
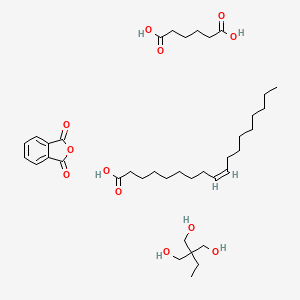
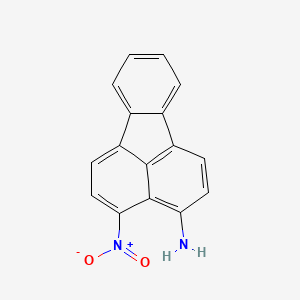

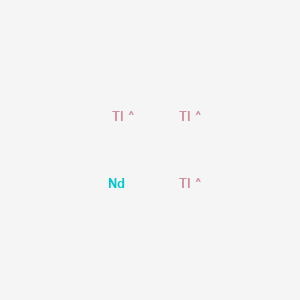
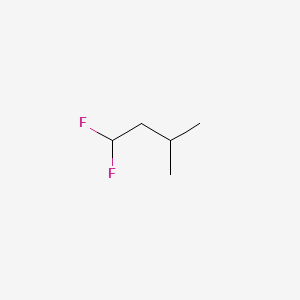
![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
